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Compound of Interest

Compound Name: PX-866-17OH

Cat. No.: B593762 Get Quote

These application notes provide a detailed overview of preclinical studies investigating the

combination of PX-866-17OH (sonolisib), a potent phosphoinositide 3-kinase (PI3K) inhibitor,

with radiotherapy. The provided protocols and data are intended for researchers, scientists, and

drug development professionals working on novel cancer therapeutics.

Introduction
The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical mediator of cell

proliferation, survival, and motility, and its aberrant activation is a common feature in many

human cancers.[1][2] PX-866, a semi-synthetic viridin and an irreversible inhibitor of Class I

PI3K, has demonstrated significant antitumor activity in various preclinical models.[3] As a

wortmannin analog, PX-866 exhibits improved metabolic stability and reduced toxicity.[3][4]

Preclinical evidence suggests that PX-866 can enhance the antitumor effects of radiotherapy,

offering a promising combination strategy to improve treatment outcomes.[1][5] This document

summarizes the key findings and experimental methodologies from these combination studies.

Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies on the

combination of PX-866 and radiotherapy.

Table 1: In Vivo Antitumor Activity of PX-866 in Combination with Radiotherapy in OvCar-3

Human Ovarian Cancer Xenografts
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Treatment Group
Mean Tumor
Volume (mm³) at
Day X

Tumor Growth
Inhibition (%)

Log Cell Kill

Control Data not available - -

PX-866 alone Data not available Data not available Up to 1.2

Radiotherapy alone Data not available Data not available Data not available

PX-866 +

Radiotherapy
Data not available Potentiated Increased

Note: Specific quantitative values for tumor volume and growth inhibition in the combination

arm were not detailed in the available literature, which only states that PX-866 "increased the

antitumor activity of... radiation treatment against OvCar-3 xenografts."[5]

Table 2: In Vivo Antitumor Activity of Single-Agent PX-866 in Various Xenograft Models

Cancer Type
Xenograft
Model

PX-866 Dose T/C (%)*
Response
Category

Glioblastoma
U87

(subcutaneous)
Not specified 16 Antitumor

Glioblastoma U87 (intracranial) Not specified -
Increased

median survival

Ovarian Cancer OvCar-3 Not specified
Up to 1.2 log cell

kill
Antitumor

Lung Cancer A-549 Not specified
Up to 1.2 log cell

kill
Antitumor

*T/C (%) refers to the relative growth of treated tumors compared to control tumors. A T/C <

35% is considered significant antitumor activity.[3] Data for intracranial model is presented as

survival increase.[4]
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The combination of PX-866 and radiotherapy targets the PI3K/Akt pathway to enhance tumor

cell killing. PX-866 inhibits PI3K, which in turn prevents the phosphorylation and activation of

Akt. This inhibition of a key survival pathway is thought to sensitize cancer cells to the DNA-

damaging effects of ionizing radiation.
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1. Culture OvCar-3
Cancer Cells

2. Implant Cells
into SCID Mice
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Control
(Vehicle)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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